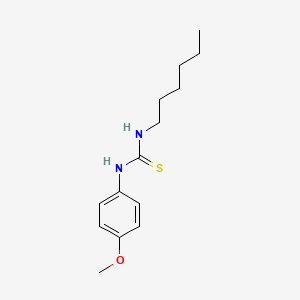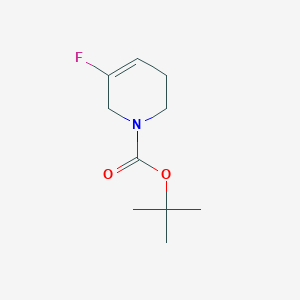
1-Hexyl-3-(4-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-3-(4-methoxyphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features a hexyl group and a 4-methoxyphenyl group attached to the thiourea core. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-3-(4-methoxyphenyl)thiourea can be synthesized through the reaction of p-anisidine (4-methoxyaniline) with hexyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows: [ \text{p-Anisidine} + \text{Hexyl isothiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the synthesis of thiourea derivatives often involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in thiourea can be oxidized to form sulfoxides or sulfones.
Reduction: Thiourea can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The nitrogen atoms in thiourea can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with thiourea under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Hexyl-3-(4-methoxyphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, photographic chemicals, and rubber accelerators.
Mechanism of Action
The mechanism of action of 1-Hexyl-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in biological systems.
Anticancer Activity: The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparison with Similar Compounds
1-Hexyl-3-(4-methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzyl-3-(4-methoxyphenyl)thiourea: Similar structure but with a benzyl group instead of a hexyl group.
1-Dodecanoyl-3-(4-methoxyphenyl)-2-thiourea: Features a dodecanoyl group, which may alter its chemical and biological properties.
1-(4-Ethoxyphenyl)-3-ethyl-2-thiourea: Contains an ethoxyphenyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H22N2OS |
|---|---|
Molecular Weight |
266.40 g/mol |
IUPAC Name |
1-hexyl-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C14H22N2OS/c1-3-4-5-6-11-15-14(18)16-12-7-9-13(17-2)10-8-12/h7-10H,3-6,11H2,1-2H3,(H2,15,16,18) |
InChI Key |
OCEUCTJVGXFBFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=S)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{[(3,3-diphenylpropyl)amino]methylidene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454847.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B12454850.png)
![2-fluoro-N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12454856.png)
![N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide](/img/structure/B12454861.png)
![N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide hydrochloride](/img/structure/B12454865.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-ethylphenyl)benzenesulfonamide](/img/structure/B12454868.png)
![2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B12454877.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenylethyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454881.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12454897.png)
![11-[2-(benzyloxy)phenyl]-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454900.png)
![N-(2-Hydroxyethyl)-3-[3-(phenylsulfanyl)-1H-indol-2-yl]propanamide](/img/structure/B12454915.png)


![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12454943.png)
